Pavinetant

Übersicht

Beschreibung

Pavinetant, auch bekannt unter seinen Entwicklungscodebezeichnungen MLE-4901, AZD-4901, AZD-2624 und AZ-12472520, ist ein niedermolekularer, oral aktiver, selektiver Neurokinin-3 (NK3)-Rezeptor-Antagonist. Es wurde von AstraZeneca und Millendo Therapeutics zur Behandlung von Hitzewallungen und des polyzystischen Ovarialsyndroms (PCOS) entwickelt. This compound wurde auch zur Behandlung von Schizophrenie untersucht, die Entwicklung wurde jedoch aufgrund fehlender Wirksamkeit eingestellt .

Vorbereitungsmethoden

Die Synthese von Pavinetant umfasst mehrere Schritte, beginnend mit der Herstellung des Chinolinkern. Der Schlüsselsyntheseweg umfasst die Bildung von 3-(Methansulfonamido)-2-phenylchinolin-4-carbonsäure, die dann mit (1S)-1-Phenylpropylamin gekuppelt wird, um die endgültige Verbindung zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Pavinetant durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amine und Alkohole umwandeln.

Wissenschaftliche Forschungsanwendungen

Pavinetant, also known as MLE-4901 or AZD-4901, is a selective neurokinin-3 (NK3) receptor antagonist . It is a small molecule administered orally . this compound was developed for the treatment of schizophrenia, hot flashes, and polycystic ovary syndrome (PCOS) . However, its development for schizophrenia was halted due to a lack of effectiveness . Clinical trials for polycystic ovary syndrome and hot flashes were also discontinued because the clinical risks exceeded the benefits, and abnormal liver function was observed .

Scientific Research Applications

This compound has been studied in clinical trials for safety and the treatment of schizophrenia . It functions as a neurokinin-3 receptor antagonist and an antipsychotic agent .

Neurokinin-3 Receptor Antagonist

this compound is a neurokinin-3 receptor antagonist . Neurokinins are peptide neurotransmitters, including neurokinin A, substance P, and neurokinin B, found throughout the central nervous system .

Menopausal Hot Flashes

As MLE4901, this compound completed a Phase 2 clinical trial for managing menopausal hot flashes . One study showed that women receiving MLE4901 experienced a 72% reduction in hot flash frequency by day 3, compared to a 20% reduction in the placebo group . However, Phase 2 studies with this compound were discontinued because some women experienced transient elevations of liver transaminase enzymes . Concerns regarding its association with rising liver transaminases resulted in its discontinuation .

Wirkmechanismus

Pavinetant exerts its effects by selectively antagonizing the neurokinin-3 (NK3) receptor. This receptor is involved in the regulation of various physiological processes, including hormone secretion and neuronal signaling. By blocking NK3 receptors, this compound modulates the release of neurotransmitters and hormones, thereby alleviating symptoms associated with hot flashes and PCOS .

Vergleich Mit ähnlichen Verbindungen

Pavinetant ist unter NK3-Rezeptor-Antagonisten aufgrund seiner hohen Selektivität und oralen Bioverfügbarkeit einzigartig. Zu ähnlichen Verbindungen gehören:

Osanetant: Ein weiterer NK3-Rezeptor-Antagonist mit ähnlichen therapeutischen Anwendungen.

Talnetant: Eine Verbindung mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Vasopressin-Rezeptor-Antagonisten:

Biologische Aktivität

Pavinetant, also known as AZD2624 or MLE4901, is a synthetic organic compound that acts as an orally active antagonist of the neurokinin-3 receptor (TACR3). Initially developed by AstraZeneca for schizophrenia, it has since been repurposed for treating menopausal symptoms, particularly vasomotor symptoms (VMS) such as hot flashes. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety concerns, and relevant case studies.

This compound functions by selectively blocking neurokinin-3 receptors, which are implicated in the regulation of various physiological processes, including thermoregulation and reproductive hormone signaling. Activation of these receptors has been linked to the onset of hot flashes in menopausal women. By antagonizing TACR3, this compound aims to alleviate these symptoms without the hormonal side effects associated with traditional hormone replacement therapies .

Key Studies and Findings

- Phase II Trials : The most significant clinical evidence supporting this compound's efficacy comes from a Phase II randomized controlled trial conducted by Prague et al. This study demonstrated that this compound significantly reduced the frequency and severity of hot flashes by approximately 45% compared to placebo .

- Comparison with Other NK3R Antagonists : In comparison to other neurokinin-3 receptor antagonists like fezolinetant, this compound showed similar efficacy in reducing VMS. However, fezolinetant has continued into later-phase trials due to a more favorable safety profile .

Data Summary

| Study | Population | Treatment | Outcome | Results |

|---|---|---|---|---|

| Prague et al. (2017) | Menopausal women | This compound | Hot flash frequency | 45% reduction vs placebo |

| Fezolinetant Trials | Menopausal women | Fezolinetant | Hot flash frequency | Significant reduction in VMS episodes |

Safety Profile

Despite its promising efficacy, this compound was discontinued due to safety concerns related to liver function. Reports indicated elevated liver transaminases in some patients, leading to its removal from further development . This highlights the importance of continuous monitoring for adverse effects during clinical trials.

Case Studies

Case Study 1 : A clinical trial involving 200 menopausal women assessed the impact of this compound on hot flashes over a 12-week period. Participants reported a significant decrease in hot flash episodes and improved quality of life metrics.

Case Study 2 : Another study focused on long-term safety and efficacy showed that while initial results were positive, follow-up assessments revealed increased liver enzyme levels in 15% of participants, prompting concerns about long-term use.

Eigenschaften

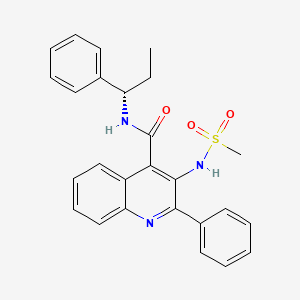

IUPAC Name |

3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S/c1-3-21(18-12-6-4-7-13-18)28-26(30)23-20-16-10-11-17-22(20)27-24(19-14-8-5-9-15-19)25(23)29-33(2,31)32/h4-17,21,29H,3H2,1-2H3,(H,28,30)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTBBBAHNIWFOD-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10916204 | |

| Record name | Pavinetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941690-55-7 | |

| Record name | 3-[(Methylsulfonyl)amino]-2-phenyl-N-[(1S)-1-phenylpropyl]-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941690-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pavinetant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941690557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pavinetant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pavinetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAVINETANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U471ZVC5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.